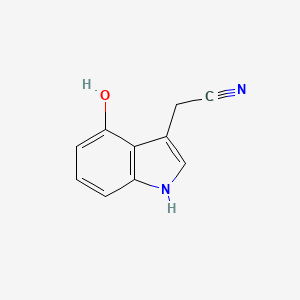

2-(4-hydroxy-1H-indol-3-yl)acetonitrile

Description

Overview of Indole (B1671886) Acetonitrile (B52724) Derivatives in Medicinal Chemistry and Plant Biology

Indole acetonitrile derivatives, particularly indole-3-acetonitrile (B3204565) (IAN), are significant molecules in both plant biology and medicinal science. In plants, IAN is a well-documented phytoalexin, an antimicrobial compound produced by plants under stress. hmdb.ca It is recognized as a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), one of the most important auxins that regulate plant growth and development. frontiersin.orgnih.govmdpi.com IAN is found naturally in many cruciferous vegetables, such as those from the Brassica genus (e.g., cabbage, broccoli), where it is formed from the enzymatic breakdown of glucobrassicin. ucanr.eduresearchgate.netnih.gov

In the realm of medicinal chemistry, the indole acetonitrile scaffold is explored for its therapeutic potential. cymitquimica.com Research has demonstrated that these derivatives possess a range of biological activities. For instance, IAN has been shown to exhibit antibacterial properties by inhibiting biofilm formation in pathogens like E. coli and P. aeruginosa. caymanchem.com Furthermore, studies have revealed its broad-spectrum antiviral efficacy, including activity against SARS-CoV-2, where it appears to function by promoting the host's interferon signaling pathway. nih.gov Synthetic analogs of indole-3-acetonitrile have been developed and evaluated for anti-inflammatory effects, with some derivatives showing potent inhibition of nitric oxide and PGE2 production in cellular models. nih.gov

| Compound Name | Reported Biological Activity | Context/Source |

|---|---|---|

| Indole-3-acetonitrile (IAN) | Plant growth regulation (Auxin precursor) | Plant Biology frontiersin.orgmdpi.com |

| Indole-3-acetonitrile (IAN) | Antibacterial (Biofilm inhibition) | Medicinal Chemistry caymanchem.com |

| Indole-3-acetonitrile (IAN) | Antiviral (e.g., against SARS-CoV-2) | Medicinal Chemistry nih.gov |

| Synthetic Hydroxylated Indolyl-3-acetonitriles | Anti-inflammatory (NO and PGE2 inhibition) | Medicinal Chemistry nih.gov |

Significance of Hydroxylated Indole Scaffolds in Biologically Active Molecules

The introduction of a hydroxyl group onto the indole scaffold dramatically influences the molecule's chemical properties and biological activity. Hydroxylated indoles are key components of numerous biologically important molecules. researchgate.net The position of the hydroxyl group is critical in determining the compound's function and interaction with biological targets. For example, 5-hydroxyindole (B134679) derivatives are central to neurochemistry, as they are metabolites of the essential neurotransmitter serotonin (B10506) (5-hydroxytryptamine). niscpr.res.in

The 4-hydroxyindole (B18505) moiety is also of significant interest. It is the core structure of psilocin, the active metabolite of psilocybin, which is known for its potent effects on the central nervous system. researchgate.net Beyond psychoactivity, the 4-hydroxyindole scaffold is a valuable intermediate in the synthesis of pharmaceuticals. medchemexpress.comchemicalbook.com Research has indicated that 4-hydroxyindole itself can inhibit the fibrillization of amyloid-β peptides, suggesting potential applications in the study of neurodegenerative diseases. medchemexpress.com The creation of new medicinal agents based on hydroxyindole fragments is considered a promising direction in organic and medicinal chemistry. researchgate.net

| Compound | Hydroxyl Position | Biological/Chemical Significance |

|---|---|---|

| Serotonin | 5-OH | Neurotransmitter in the central nervous system. niscpr.res.in |

| Psilocin | 4-OH | Psychoactive compound; active metabolite of psilocybin. researchgate.net |

| 4-Hydroxyindole | 4-OH | Inhibitor of amyloid-β fibrillization; pharmaceutical intermediate. medchemexpress.com |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 5-OH | Major metabolite of serotonin. niscpr.res.in |

Current Research Landscape and Unexplored Potential of 2-(4-hydroxy-1H-indol-3-yl)acetonitrile

The specific compound this compound remains largely unstudied, with very few publications dedicated to its synthesis or biological characterization. hmdb.ca It has been identified in metabolomic studies of Brassica vegetables, indicating it is a naturally occurring plant metabolite. hmdb.ca Its structure logically suggests it may be a breakdown product of 4-hydroxyglucobrassicin, a glucosinolate known to be present in cruciferous plants. wikipedia.org This connection places the compound within the family of dietary indoles that are consumed through vegetables.

The unexplored potential of this compound is significant, primarily due to its hybrid structure. It combines the indole-3-acetonitrile core, known for its antimicrobial and antiviral activities, with the 4-hydroxyindole scaffold, which is a key feature of neuroactive compounds and molecules that interact with protein aggregation processes. nih.govresearchgate.netmedchemexpress.com This unique combination suggests potential for novel biological activities that differ from its non-hydroxylated parent compound, IAN. Its natural occurrence also raises the possibility that it could function as a dietary bioactive compound or serve as a specific biomarker for the consumption of certain cruciferous vegetables. hmdb.ca

Academic Research Objectives and Scope for this compound

Given the limited existing knowledge, the primary academic objective is the foundational exploration of this compound. The scope of future research can be outlined across several key areas:

Chemical Synthesis: A principal goal is the development of an efficient and scalable synthetic route to produce the compound in sufficient quantities for detailed study. google.com This would overcome the current lack of commercial availability and facilitate broader research. sigmaaldrich.com

Biological Screening: A comprehensive evaluation of its biological activity is paramount. The research scope should include a battery of assays based on the known properties of its structural motifs:

Antimicrobial and Antiviral Assays: To determine if the 4-hydroxy group modifies the known activities of the parent indole-3-acetonitrile structure. nih.gov

Neuropharmacological Assays: To investigate potential interactions with central nervous system targets, such as serotonin receptors or its effect on amyloid protein aggregation, inspired by the 4-hydroxyindole scaffold of psilocin and 4-hydroxyindole's own properties. researchgate.netmedchemexpress.com

Anti-inflammatory and Cytotoxicity Screening: To assess its potential in areas like cancer and inflammation research, which are common targets for novel indole derivatives. nih.govmdpi.com

Metabolic and Biosynthetic Investigation: Research is needed to confirm its metabolic origin in plants, particularly its precise pathway from 4-hydroxyglucobrassicin. Further studies could explore its stability, metabolism, and bioavailability in animal models to understand its fate as a dietary compound.

Biophysical Characterization: Detailed studies of its physicochemical properties and its interactions with specific biological macromolecules (e.g., enzymes, receptors) would be essential to elucidate any potential mechanisms of action discovered during biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSUCOEZMIDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460445 | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118573-52-7 | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118573-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering precise insights into the molecular structure of a compound. For 2-(4-hydroxy-1H-indol-3-yl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on NH (indole) | 10.0 - 11.0 | br s | - |

| H on OH (hydroxyl) | 8.0 - 9.0 | br s | - |

| H-2 (indole ring) | ~7.2 | t | ~1.0 - 2.0 |

| H-5 (indole ring) | ~6.8 | d | ~8.0 |

| H-6 (indole ring) | ~7.0 | t | ~8.0 |

| H-7 (indole ring) | ~6.5 | d | ~8.0 |

| CH₂ (acetonitrile) | ~3.8 | d | ~1.0 - 2.0 |

Note: Predicted values are based on typical chemical shifts for similar indole (B1671886) derivatives and may vary depending on the solvent and experimental conditions.

The broad singlet for the NH and OH protons is characteristic and their chemical shifts can be influenced by solvent and concentration. The aromatic protons of the indole ring would appear in the range of 6.5-7.2 ppm, with their specific shifts and coupling patterns providing confirmation of the substitution pattern. The methylene (B1212753) protons of the acetonitrile (B52724) group are expected to show a signal around 3.8 ppm, potentially as a doublet due to coupling with the H-2 proton of the indole ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (indole ring) | ~124 |

| C-3 (indole ring) | ~108 |

| C-3a (indole ring) | ~127 |

| C-4 (indole ring) | ~150 |

| C-5 (indole ring) | ~115 |

| C-6 (indole ring) | ~122 |

| C-7 (indole ring) | ~105 |

| C-7a (indole ring) | ~136 |

| CH₂ (acetonitrile) | ~15 |

| CN (nitrile) | ~117 |

Note: Predicted values are based on typical chemical shifts for similar indole derivatives and may vary depending on the solvent and experimental conditions.

The chemical shift for the carbon atom bearing the hydroxyl group (C-4) is expected to be significantly downfield. The nitrile carbon (CN) would appear around 117 ppm, and the methylene carbon of the acetonitrile group would be found in the upfield region of the spectrum.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity of the aromatic protons on the indole ring (H-5, H-6, and H-7) and the coupling between the methylene protons and the H-2 proton.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ion peaks that can be used to deduce the structure.

Expected EI-MS Fragmentation Data:

| m/z | Ion Identity |

| 172 | [M]⁺ (Molecular Ion) |

| 145 | [M - HCN]⁺ |

| 130 | [M - CH₂CN]⁺ |

The molecular ion peak for this compound would be expected at an m/z of 172. Common fragmentation pathways for indole derivatives include the loss of the side chain. Therefore, a significant fragment at m/z 130, corresponding to the 4-hydroxyindole (B18505) moiety after cleavage of the acetonitrile group, would be anticipated.

HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

For this compound, with a molecular formula of C₁₀H₈N₂O, the expected exact mass would be calculated and compared to the experimentally determined mass. A close match between the theoretical and measured values (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Expected HRMS Data:

| Molecular Formula | Calculated Exact Mass | Observed Mass |

| C₁₀H₈N₂O | 172.0637 | [Experimental Value] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and structural elucidation of chemical compounds. In the context of this compound, LC-MS serves as a crucial tool for its detection and characterization in various matrices.

Detailed LC-MS/MS methods have been developed for related indole compounds, such as psilocin and 4-hydroxyindole-3-acetic acid (4-HIAA), which are metabolites of psilocybin. nih.govresearchgate.net These methods typically employ reverse-phase chromatography, often using a C18 analytical column, to separate the analytes. nih.govnih.gov The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization. nih.govsielc.comwaters.com For mass spectrometric detection, electrospray ionization (ESI) is a common technique, operated in either positive or negative ion mode depending on the analyte's properties. nih.govnih.gov

Predicted LC-MS/MS data for this compound indicates a monoisotopic molecular weight of 172.063662888 g/mol . hmdb.ca In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The table below summarizes the predicted mass spectrometry data.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₈N₂O | hmdb.ca |

| Monoisotopic Molecular Weight | 172.0637 g/mol | hmdb.ca |

| Predicted Precursor Ion (Positive QTOF, 20V) | [M+H]⁺ | hmdb.ca |

| Predicted Precursor Ion (Positive QTOF, 40V) | [M+H]⁺ | hmdb.ca |

The development of such LC-MS methods is essential for pharmacokinetic studies and for the accurate quantification of this and related compounds in biological and other complex samples. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample material versus wavelength. The absorption bands correspond to the vibrational frequencies of the bonds in the molecule.

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group, the nitrile (-C≡N) group, the indole N-H bond, and the aromatic C-H and C=C bonds. While a specific experimental spectrum for this exact compound is not detailed in the provided literature, predicted spectra are available. hmdb.ca Furthermore, analysis of related indole structures provides a strong basis for assigning the characteristic absorption peaks. researchgate.net

The table below outlines the expected characteristic IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (Broad) | The broadness is due to intermolecular hydrogen bonding. |

| Indole (N-H) | N-H Stretch | ~3400 | A sharp to medium peak, characteristic of the indole amine. researchgate.net |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 | A sharp peak of medium intensity, characteristic of the nitrile group. uchicago.edu |

| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple sharp peaks corresponding to the indole ring system. |

| Aromatic Ring | C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a substance, chemists can determine the precise three-dimensional arrangement of atoms.

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, examining the crystal structure of closely related indole derivatives provides significant insight into its likely solid-state conformation. For instance, the crystal structure of 2-(1H-indol-3-ylcarbonyl)acetonitrile has been determined. nih.gov This analogue reveals that the indole ring system is essentially planar. nih.gov The cyano group (-C≡N) exhibits a linear geometry, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···O interactions. nih.gov It is highly probable that this compound would exhibit similar structural features, including a planar indole core and significant hydrogen bonding involving its hydroxyl and N-H groups.

The crystallographic data for the related compound 2-(1H-indol-3-ylcarbonyl)acetonitrile is presented below as a reference.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₈N₂O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Key Structural Features | Planar indole ring, linear cyano group | nih.gov |

| Key Intermolecular Interactions | C-H···N, N-H···O hydrogen bonds | nih.gov |

Advanced Chromatographic Techniques for Separation and Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. scientificlabs.co.uk In synthetic organic chemistry, it is an indispensable tool for monitoring the progress of a chemical reaction. nih.govnih.gov

During the synthesis of this compound or related hydroxyindoles, TLC is used to track the consumption of starting materials and the formation of the desired product. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase). Common mobile phases for indole derivatives include mixtures of ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and hexane (B92381). nih.govresearchgate.net

After development, the separated spots are visualized, often under UV light, where indole compounds typically show fluorescence or absorbance. By comparing the spots from the reaction mixture to those of the starting materials, a chemist can qualitatively assess the reaction's completion. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate a successful transformation.

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates | scientificlabs.co.uk |

| Mobile Phase Examples | Ethyl acetate/Petroleum ether; Dichloromethane/Hexane | nih.govresearchgate.net |

| Application | Monitoring reaction progress, checking purity | nih.govnih.gov |

| Visualization | UV light (254 nm), chemical staining reagents | nih.gov |

Following a chemical synthesis, the crude product is often a mixture containing residual starting materials, byproducts, and the desired compound. Column chromatography is a widely used preparative technique to separate and purify these components.

For the purification of this compound, silica gel is the most common stationary phase (adsorbent) packed into a glass column. The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture (eluent) is passed through it. Separation occurs as the different components travel down the column at different rates based on their polarity and affinity for the stationary phase. For instance, in the synthesis of hydroxyindoles, column chromatography has been successfully used to separate isomers, such as 4-hydroxyindole and 6-hydroxyindole (B149900) derivatives, using eluents like a 1:1 mixture of dichloromethane and hexane or ethyl acetate and petroleum ether. nih.govresearchgate.net Fractions are collected as the eluent exits the column, and those containing the pure product (as determined by TLC) are combined.

The compound this compound is an achiral molecule as it does not possess a stereocenter and therefore does not exist as enantiomers. However, the technique of Chiral Supercritical Fluid Chromatography (SFC) is a leading method for the separation of enantiomers of related chiral indole compounds and is a critical tool in pharmaceutical research where often only one enantiomer of a chiral drug has the desired therapeutic effect. oup.comchromatographyonline.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. windows.net This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comafmps.be For chiral separations, the stationary phase is a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) being the most widely used and effective for a broad range of compounds. oup.comafmps.be An organic modifier, such as methanol or ethanol (B145695), is typically added to the CO₂ to modulate the mobile phase strength and improve peak shape and resolution. afmps.be

If a chiral center were introduced to this compound, for example, by substitution on the methylene bridge, chiral SFC would be the premier technique for separating the resulting enantiomers. The development of such a separation would involve screening various CSPs and mobile phase compositions to achieve optimal enantioselectivity. oup.comshimadzu-webapp.eu

| Parameter | Description | Source |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) | windows.netafmps.be |

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | oup.com |

| Advantages | Fast analysis, reduced organic solvent consumption, high efficiency | chromatographyonline.comwindows.net |

| Application | Separation of enantiomers of chiral drug intermediates | americanpharmaceuticalreview.com |

Biological Activities and Pharmacological Potential of 2 4 Hydroxy 1h Indol 3 Yl Acetonitrile and Indole Acetonitrile Derivatives

Broad Spectrum Biological Activities of Indole (B1671886) Derivatives

Indole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of research in drug discovery. Their actions span from modulating central nervous system pathways to combating infectious diseases and cancer. This has resulted in the development of numerous indole-containing drugs for various therapeutic areas. nih.govresearchgate.net

Indole and its derivatives have been shown to exert protective effects on the brain, safeguarding neurotransmitter pathways. researchgate.net A key area of investigation is their interaction with the serotonin (B10506) and dopamine (B1211576) systems. Serotonin, a critical monoamine neurotransmitter derived from the amino acid tryptophan, and dopamine, synthesized from the amino acid tyrosine, are fundamental to brain function. nih.gov

Recent studies have explored the effects of Indole-3-acetonitrile (B3204565) (IAN) on neuroblastoma cells (SH-SY5Y) to understand its relationship with these neurotransmitter pathways. researchgate.netnih.gov Research showed that higher concentrations of IAN could decrease the viability of these cancer cells. nih.govnih.gov Furthermore, when IAN was administered alongside the amino acid precursors for serotonin (tryptophan) and dopamine (tyrosine), a notable decrease in cell viability was observed in both scenarios. nih.govnih.gov This finding suggests that IAN may influence both the serotonin and dopamine metabolic pathways, indicating a potential interaction that warrants further investigation. researchgate.netnih.govnih.gov

Table 1: Effects of Indole-3-acetonitrile (IAN) on Neuroblastoma Cells

| Compound | Cell Line | Observation | Implication | Source(s) |

|---|---|---|---|---|

| Indole-3-acetonitrile (IAN) | SH-SY5Y | Reduced cellular viability at high concentrations. | Potential cytotoxic effect on neuroblastoma cells. | nih.gov, nih.gov |

| IAN + Tryptophan | SH-SY5Y | Decreased cellular viability. | Suggests an influence on the serotonin pathway. | nih.gov, nih.gov |

This table is generated based on data from the provided text.

Indole-3-acetonitrile (IAN) is a significant compound in plant biology, acting as a powerful plant growth regulator. frontiersin.orgnih.gov It is a member of the auxin family of indole derivatives and serves as a precursor to Indole-3-acetic acid (IAA), one of the most crucial plant hormones that governs nearly all aspects of plant growth and development. nih.govebi.ac.uk The conversion of IAN to the active hormone IAA occurs within the plant. frontiersin.orgnih.gov

The efficacy of IAN as a growth regulator has been documented to be substantially higher—potentially tenfold—than that of IAA itself. frontiersin.orgnih.gov This conversion is facilitated by nitrilase enzymes present in both plants and various bacteria. ebi.ac.ukthegoodscentscompany.com For example, bacteria such as Pseudomonas sp. strain UW4 can convert IAN to IAA, highlighting a role for microorganisms in plant development. ebi.ac.uk The pathway from tryptophan to IAN and then to IAA is a key mechanism for auxin biosynthesis. researchgate.net

Table 2: Role of Indole-3-acetonitrile in Plant Growth

| Compound | Function | Mechanism | Source(s) |

|---|---|---|---|

| Indole-3-acetonitrile (IAN) | Plant Growth Regulator | Acts as a precursor to the primary plant hormone, Indole-3-acetic acid (IAA). | nih.gov, frontiersin.org, nih.gov |

This table is generated based on data from the provided text.

The indole scaffold is prominent in the development of new antimicrobial agents due to its broad-spectrum efficacy against a variety of pathogens, including drug-resistant strains. nih.gov

Antibacterial Activity Indole derivatives have shown significant potential against both Gram-positive and Gram-negative bacteria. For instance, 3-indoleacetonitrile (B1196911) (3IAN) has been found to inhibit biofilm formation and motility in the opportunistic pathogen Acinetobacter baumannii. nih.gov It also enhances the bacteria's sensitivity to antibiotics like imipenem (B608078) by downregulating genes associated with resistance. nih.gov Similarly, IAN and indole itself can inhibit the maturation of spores in Paenibacillus alvei, which could help control heat- and antimicrobial-resistant bacterial spores. nih.gov

Synthetic derivatives have also yielded promising results. An indole-acrylonitrile with a 3-chlorophenyl substitution was highly active against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermis. mdpi.com Furthermore, certain indole derivatives containing triazole or thiadiazole moieties have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govznaturforsch.com

Antifungal Activity Indole derivatives are effective against a range of fungal pathogens. researchgate.net Compounds combining an indole ring with a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) group exhibit excellent antifungal properties, particularly against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov In the realm of agriculture, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have displayed remarkable, broad-spectrum activity against plant pathogenic fungi. mdpi.com One such derivative, compound 3u, was exceptionally potent against Rhizoctonia solani, a common cause of crop disease. mdpi.com Novel indole Schiff base compounds have also shown high inhibition rates against several Fusarium species. mdpi.com

Anti-tubercular Activity The indole framework is considered a privileged structure in the search for new treatments for tuberculosis (TB). nih.goveurekaselect.com A wide variety of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (MTB). researchgate.net The emergence of drug-resistant TB has made the discovery of new agents urgent, and indole-based compounds are at the forefront of this research. eurekaselect.comnih.gov Some indole derivatives act by inhibiting key mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is the target of a 1,4-azaindole compound currently in clinical trials. nih.govmdpi.com

Table 3: Selected Antimicrobial Activities of Indole Derivatives | Compound/Derivative Class | Target Organism | Activity | Measurement | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Antibacterial | | 3-Indoleacetonitrile (3IAN) | Acinetobacter baumannii | Biofilm Inhibition | Attenuates biofilm formation at sublethal concentrations. | nih.gov | | 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile | S. aureus & S. epidermis | Bacteriostatic/Bactericidal | MIC/MBC: 8-16 µg/mL | mdpi.com | | Indole-thiadiazole (2h) | S. aureus | Bacteriostatic | MIC: 6.25 µg/mL | nih.gov | | Indole-triazole (3d) | S. aureus | Bacteriostatic | MIC: 6.25 µg/mL | nih.gov | | Antifungal | | Indole-triazole/thiadiazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | Antifungal | MIC: 3.125 µg/mL | nih.gov | | 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | Antifungal | EC₅₀: 3.44 mg/L | mdpi.com | | Indole Schiff base (2j) | Fusarium graminearum | Antifungal | Inhibition Rate: 100% at 500 µg/mL | mdpi.com | | Anti-tubercular | | Various Indole Derivatives | Mycobacterium tuberculosis | Growth Inhibition | Active in vitro and in vivo. | nih.gov, researchgate.net, eurekaselect.com |

This table is generated based on data from the provided text.

The indole scaffold is integral to many antineoplastic agents, from natural alkaloids to synthetic targeted therapies. nih.govrsc.org Several indole-containing compounds are clinically approved for cancer treatment, including the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine, which are used for breast cancer and lymphomas. nih.gov

Research into indole acetonitrile (B52724) derivatives has revealed potential anticancer properties. Indole-3-acetonitrile (IAN) itself was identified as a metabolite produced by human breast and melanoma cancer cells under certain stress conditions, suggesting it may play a role in cancer cell metabolism and growth. nih.govnih.gov Studies have also shown that IAN can reduce the viability of neuroblastoma cancer cells at high concentrations. nih.govnih.gov

Synthetic chemistry efforts have produced novel indole-acrylonitrile derivatives with anticancer activity. mdpi.com In a screen of approximately 60 human cancer cell lines, derivatives with specific substitutions, such as a 4-methoxyphenyl (B3050149) or a 4-(dimethylamino)phenyl group, demonstrated notable growth inhibition. mdpi.com The development of indole-based compounds often targets specific pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net

Table 4: Antineoplastic and Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line/Target | Activity | Finding | Source(s) |

|---|---|---|---|---|

| Indole-3-acetonitrile (IAN) | Breast Cancer, Melanoma | Metabolite Production | Identified as a metabolite produced by cancer cells to sustain growth. | nih.gov, nih.gov |

| Indole-3-acetonitrile (IAN) | SH-SY5Y (Neuroblastoma) | Cytotoxicity | Reduced cell viability at high concentrations. | nih.gov, nih.gov |

| Indole-acrylonitrile derivative (2d) | NCI-60 Panel | Anticancer | Showed anticancer activity with a 4-methoxyphenyl substituent. | mdpi.com |

| Indole-acrylonitrile derivative (2l) | NCI-60 Panel | Anticancer | Showed anticancer activity with a 4-(dimethylamino)phenyl substituent. | mdpi.com |

This table is generated based on data from the provided text.

Indole derivatives are well-established anti-inflammatory agents, with the drug Indomethacin (B1671933) being a classic example that functions by inhibiting cyclooxygenase (COX) enzymes. chesci.comchemrxiv.org Research has expanded to explore new indole structures with improved or different mechanisms of action.

Analogs of arvelexin, a natural anti-inflammatory compound, were synthesized using an indolyl-3-acetonitrile core. nih.gov These derivatives were evaluated for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells stimulated by lipopolysaccharide (LPS). nih.gov One derivative, possessing a hydroxyl group at the C-7 position and an N-methyl substituent, was found to be a more potent inhibitor of NO and PGE2 than arvelexin. nih.gov

Other studies have shown that simple brominated indoles, isolated from marine molluscs, can significantly inhibit the production of NO, PGE2, and the pro-inflammatory cytokine TNFα. nih.gov The position of the bromine atom on the indole ring was found to be critical for this activity. nih.gov Additionally, derivatives of ursolic acid fused with an indole ring have demonstrated a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators like iNOS and COX-2. chemrxiv.org

Table 5: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cell Line | Key Inhibition Targets | Finding | Source(s) |

|---|---|---|---|---|

| 7-hydroxy-N-methyl-indolyl-3-acetonitrile | RAW 264.7 Macrophages | Nitric Oxide (NO), PGE2 | Potently inhibited NO and PGE2 production. | nih.gov |

| Brominated Indoles (e.g., 6-bromoindole) | RAW 264.7 Macrophages | NO, PGE2, TNFα | Significant inhibition of inflammatory mediators. | nih.gov |

| Ursolic Acid-Indole Conjugates | RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 | Significantly reduced levels of inflammatory markers. | chemrxiv.org |

This table is generated based on data from the provided text.

With the global rise of diabetes, there is a continuous need for new antidiabetic agents, and indole derivatives have emerged as a promising class of compounds. researchgate.netnih.gov Both natural indole alkaloids and synthetic derivatives are being investigated for their ability to manage blood glucose levels through various mechanisms. researchgate.netnih.gov

One key strategy for managing type 2 diabetes is to control post-meal blood sugar spikes by inhibiting digestive enzymes like α-amylase. nih.gov This enzyme breaks down complex carbohydrates into simple sugars. nih.gov A study on twenty-four synthesized indole-3-acetamide (B105759) derivatives found that they displayed good to moderate inhibitory activity against the α-amylase enzyme, with some compounds showing potency comparable to the standard drug acarbose. nih.gov In addition to enzyme inhibition, indole-pyridine carbonitrile derivatives have also been identified as having potential antidiabetic properties. consensus.app The collective research suggests that the indole scaffold is a valuable starting point for the design of novel drugs to treat diabetes. researchgate.net

Table 6: Antidiabetic Potential of Indole-3-acetamide Derivatives via α-Amylase Inhibition

| Compound | α-Amylase Inhibition (IC₅₀ in µM) | Standard (Acarbose) IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 6 | 1.13 ± 0.15 | 0.92 ± 0.40 | nih.gov |

| 11 | 1.09 ± 0.11 | 0.92 ± 0.40 | nih.gov |

| 15 | 1.14 ± 0.09 | 0.92 ± 0.40 | nih.gov |

| 18 | 1.11 ± 0.14 | 0.92 ± 0.40 | nih.gov |

This table is generated based on data from the provided text.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(4-hydroxy-1H-indol-3-yl)acetonitrile |

| Indole-3-acetonitrile (IAN) |

| Indole-3-acetic acid (IAA) |

| Tryptophan |

| Tyrosine |

| Serotonin |

| Dopamine |

| Arvelexin |

| 7-hydroxy-N-methyl-indolyl-3-acetonitrile |

| 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile |

| 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile |

| 2-(1H-indol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile |

| Indole-thiadiazole derivatives |

| Indole-triazole derivatives |

| 3-indolyl-3-hydroxy oxindole derivatives |

| Indole Schiff base derivatives |

| Vinblastine |

| Vincristine |

| Indomethacin |

| 6-bromoindole |

| Isatin |

| Ursolic acid |

| Indole-3-acetamide derivatives |

| Acarbose |

Anti-HIV Activity

Indole derivatives have emerged as a promising class of anti-HIV agents, targeting various stages of the viral life cycle. researchgate.net Research has focused on their ability to inhibit key viral enzymes such as reverse transcriptase, integrase, and protease. researchgate.net Furthermore, some indole-based compounds function as entry inhibitors by targeting viral glycoproteins like gp41 and gp120, which are crucial for the fusion of the virus with host cells. nih.govacs.org

One area of focus has been the development of small molecules that bind to a conserved hydrophobic pocket on the gp41 protein, thereby inhibiting the conformational changes required for viral entry. nih.gov Structure-activity relationship (SAR) studies on indole-based compounds have led to the optimization of these inhibitors. For instance, a series of 6-6' linked bisindole compounds demonstrated submicromolar activity against both cell-cell and virus-cell fusion. nih.gov The most potent of these, compound 6j, exhibited an EC50 of 0.2 µM and was effective against HIV strains resistant to the fusion inhibitor T20. nih.govacs.org

In addition to entry inhibition, indole derivatives have been investigated as inhibitors of HIV-1 integrase. A series of indole-3-carbaldehyde derivatives were synthesized and evaluated for their ability to block this enzyme. indiandrugsonline.org Compound 8b from this series not only showed significant inhibition of HIV-1 integrase with an IC50 of 3.16 µM but also demonstrated activity against a drug-resistant mutant of reverse transcriptase, suggesting potential for dual-inhibitor development. indiandrugsonline.org

Furthermore, tryptophan derivatives with multiple indole rings have been shown to be highly potent HIV-1 entry inhibitors. acs.org A C2/C7 doubly arylated tetrapodal tryptophan derivative, 33 (AL-518) , displayed remarkable potency with an EC50 of 6 nM against HIV-1, appearing to interact with the V3 loop of the gp120 envelope glycoprotein. acs.org

| Compound/Derivative Type | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Indole-based gp41 Fusion Inhibitor (6j) | HIV-1 Fusion (Cell-Cell & Virus-Cell) | 0.2 µM (EC50) | nih.govacs.org |

| Indole-3-carbaldehyde Derivative (8b) | HIV-1 Integrase | 3.16 µM (IC50) | indiandrugsonline.org |

| Indole-3-carbaldehyde Derivative (8b) | E138K Mutant Reverse Transcriptase | 2.43 µM (IC50) | indiandrugsonline.org |

| C2/C7 Doubly Arylated Tetrapodal Tryptophan Derivative (33, AL-518) | HIV-1 Entry | 6 nM (EC50) | acs.org |

Antioxidant Capacity

Indole derivatives, including indole-3-acetonitrile (IAN), have demonstrated notable antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various disease states. The indole nitrogen atom and the substituent at the C-3 position are crucial for this activity. nih.gov

Studies on IAN have shown its capacity to enhance the expression of genes encoding antioxidant enzymes. For example, treatment with IAN significantly increased the transcript levels of catalase (CAT3), ascorbate (B8700270) peroxidase (tAPx), and peroxidase (Prx1). This upregulation of antioxidant enzymes contributes to the cellular defense against oxidative stress.

The direct radical scavenging activity of indole derivatives has also been evaluated. In one study, tryptophan and tryptamine (B22526) derivatives were synthesized and tested for their ability to scavenge peroxyl radicals and hypochlorous acid. mdpi.com Tryptophan and tryptamine themselves were found to be potent scavengers of hypochlorous acid, with IC50 values of 3.50 µM and 6.00 µM, respectively. mdpi.com N-prenyl tryptophan also showed significant activity with an IC50 of 4.13 µM. mdpi.com

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Tryptophan | Hypochlorous Acid Scavenging | 3.50 ± 0.4 µM | mdpi.com |

| Tryptamine | Hypochlorous Acid Scavenging | 6.00 ± 0.60 µM | mdpi.com |

| N-prenyl tryptophan | Hypochlorous Acid Scavenging | 4.13 ± 0.17 µM | mdpi.com |

| C-2 prenylated derivative | Hypochlorous Acid Scavenging | 4.56 ± 0.48 µM | mdpi.com |

Enzyme Inhibition Profiles (e.g., α-glucosidase, acetylcholinesterase, butyrylcholinesterase, lipoxygenase, aldose reductase)

Indole acetonitrile derivatives have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases.

α-Glucosidase: The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. researchgate.net A series of indole-based compounds have been studied for their α-glucosidase inhibitory activity, with some analogues showing potent inhibition with IC50 values ranging from 3.10 to 52.20 µM. mdpi.com Bis(indol-3-yl)methanes have also been identified as effective α-glucosidase inhibitors, with compound 5g exhibiting an IC50 value of 7.54 µM. frontiersin.org

Acetylcholinesterase and Butyrylcholinesterase: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for the treatment of Alzheimer's disease. arabjchem.org Numerous indole derivatives have been synthesized and evaluated as cholinesterase inhibitors. arabjchem.orgnih.gov Some tacrine-indole heterodimers have shown potent AChE inhibition, with IC50 values as low as 25 nM. nih.gov Other indole derivatives have demonstrated selective submicromolar inhibition of human BChE. nih.gov

Lipoxygenase: 5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of 5-LOX is a target for anti-inflammatory therapies. A number of novel indole derivatives have been shown to be potent inhibitors of 5-LOX, with several compounds exhibiting IC50 values of less than 1 µM, which is more potent than the reference drug Zileuton. nih.gov

Aldose Reductase: Aldose reductase is the first enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. acs.org Indole-based compounds have been developed as bifunctional aldose reductase inhibitors and antioxidants. nih.govacs.org For instance, 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) is a highly potent and selective aldose reductase inhibitor with an IC50 of 5 nM. mdpi.com

| Enzyme | Inhibitor (Compound/Derivative Type) | Activity (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Indole analogue | 3.10 - 52.20 µM | mdpi.com |

| α-Glucosidase | Bis(indol-3-yl)methane (5g) | 7.54 ± 1.10 µM | frontiersin.org |

| Acetylcholinesterase (AChE) | Tacrine-indole heterodimer (3c) | 25 nM | nih.gov |

| 5-Lipoxygenase (5-LOX) | Indole derivative (1m) | < 1 µM | nih.gov |

| Aldose Reductase | Lidorestat | 5 nM | mdpi.com |

Biofilm Formation Inhibition

Bacterial biofilm formation is a significant challenge in the treatment of chronic infections. Indole and its derivatives have been shown to interfere with this process. Specifically, 3-indolylacetonitrile (IAN) has been found to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting their growth. nih.gov IAN was more effective at inhibiting biofilms than indole itself. nih.gov In P. aeruginosa, IAN also decreased the production of virulence factors. nih.gov

Further studies have shown that IAN can attenuate biofilm formation in Acinetobacter baumannii. rsc.orgdoi.org The mechanism of action involves the downregulation of the abaI autoinducer synthase gene, which leads to reduced synthesis of the quorum-sensing signal 3-OH-C12-HSL. rsc.org Additionally, IAN has been shown to enhance the sensitivity of A. baumannii to certain antibiotics like imipenem. rsc.orgdoi.org

Antihypertensive and Vasodilator Effects

Indole derivatives have been explored for their potential in treating hypertension. nih.govijper.org A series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles were synthesized and tested for their antihypertensive activity in spontaneously hypertensive rats, with some compounds demonstrating a significant reduction in arterial pressure. doi.org Another study reported on aryloxypropanolamines containing a 3-indolyl-tert-butyl moiety that exhibited a combination of antihypertensive activity, beta-adrenergic receptor antagonism, and vasodilating action. nih.gov

The vasodilator effects of indole derivatives are often linked to their ability to modulate ion channels in vascular smooth muscle cells. For instance, some indole alkaloids induce vasodilation by activating potassium channels and blocking calcium channels. nih.gov Rational design has led to the synthesis of 3-morpholine linked aromatic-imino-1H-indoles as inhibitors of the Kv1.5 potassium channel, which also exhibit significant vasodilation. arabjchem.org

Antidepressant Effects

The structural similarity of the indole nucleus to the neurotransmitter serotonin has made indole derivatives a focal point in the search for new antidepressant agents. nih.gov Several marine-derived indole alkaloids have shown significant antidepressant activity in preclinical models. nih.gov For example, compounds such as 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide and its halogenated derivatives have exhibited antidepressant effects in the forced swim test. nih.gov

The mechanism of action for the antidepressant effects of some indole derivatives involves interaction with serotonin receptors. nih.gov Other synthetic strategies have focused on creating indole-bearing azetidinone derivatives. In one study, two such derivatives, compounds 26 and 36 , showed promising antidepressant-like activity, with a percentage decrease in immobility duration of 66.82% and 65.61%, respectively, in the forced swim test.

| Compound/Derivative Type | Test Model | Effect | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Forced Swim Test | Significant antidepressant activity | nih.gov |

| Indole bearing azetidinone (Compound 26) | Forced Swim Test | 66.82% decrease in immobility | |

| Indole bearing azetidinone (Compound 36) | Forced Swim Test | 65.61% decrease in immobility |

Other Potential Biological Targets and Pathways

The biological activities of indole acetonitrile derivatives extend beyond the areas detailed above. Research has indicated their potential as anti-inflammatory, antitumor, and antimicrobial agents. acs.org For example, a derivative of indolyl-3-acetonitrile, compound 2k , which has a hydroxyl group at the C-7 position and an N-methyl substituent, was found to potently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW 264.7 cells, indicating significant anti-inflammatory potential.

In the realm of oncology, indole-acrylonitrile derivatives have been synthesized and evaluated for their antitumor properties. Furthermore, indole-3-acetonitrile has been identified as a metabolite produced by human cancer cells, suggesting a potential role in cancer progression and its connection to the serotonin and dopamine pathways in neuroblastoma cells. indiandrugsonline.org The interaction of these compounds with various biological targets underscores the vast therapeutic potential of the indole scaffold.

Specific Biological Activities of this compound as Reported in Literature

While direct evidence for the bioactivity of this compound is scarce, the broader class of indole-3-acetonitrile derivatives has been the subject of various investigations, revealing a range of therapeutic possibilities. These studies provide a contextual understanding of the potential pharmacological profile that compounds such as this compound might possess.

Research into analogous structures has demonstrated significant anti-inflammatory and anticancer properties. For instance, a study on synthetic analogs of arvelexin, an anti-inflammatory constituent of Brassica rapa, found that indolyl-3-acetonitrile derivatives can potently inhibit the production of inflammatory mediators. nih.govelsevierpure.com Specifically, a derivative with a hydroxyl group at the C-7 position and an N-methyl substituent showed strong inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide-induced RAW 264.7 macrophage cells. nih.govelsevierpure.com This suggests that hydroxylated indole acetonitrile compounds may play a role in modulating inflammatory responses.

In the realm of oncology, various indole acetonitrile derivatives have been explored for their potential as antitumor agents. Studies on 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, for example, have identified compounds with significant growth inhibition potency against a variety of human tumor cell lines. nih.gov Another study highlighted a dual-acting anti-cancer agent, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), which targets both mitosis and autophagy in cancer cells. researchgate.net Furthermore, indole-based 1,3,4-oxadiazoles have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are key targets in cancer therapy. doaj.org

The following interactive data table summarizes the reported biological activities of various indole acetonitrile derivatives, providing an overview of the potential therapeutic applications for this class of compounds.

| Compound Class/Derivative | Biological Activity | Key Findings |

| Indolyl-3-acetonitrile Derivatives | Anti-inflammatory | Inhibition of NO and PGE2 production in LPS-induced macrophage cells. nih.gov |

| 7-hydroxyl-1-methylindole-3-acetonitrile | Anti-inflammatory | Suppressed PGE2, NO, TNF-α, and IL-6 release in macrophages. elsevierpure.com |

| 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives | Anticancer, Antimicrobial | Showed significant growth inhibition against various tumor cell lines and potent antimicrobial activity. nih.gov |

| (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) | Anticancer | Dual mechanism targeting mitosis and autophagy, inducing cell death in cancer cells. researchgate.net |

| Indole-based 1,3,4-Oxadiazoles | Anticancer | Exhibited cytotoxic effects on human colorectal carcinoma, lung adenocarcinoma, and melanoma cell lines. doaj.org |

It is important to reiterate that these findings pertain to indole acetonitrile derivatives and not specifically to this compound. Further research is required to elucidate the specific biological activities and pharmacological potential of this particular compound.

Mechanistic Studies and Molecular Interactions of 2 4 Hydroxy 1h Indol 3 Yl Acetonitrile

Elucidation of Molecular Mechanism of Action

A definitive molecular mechanism of action for 2-(4-hydroxy-1H-indol-3-yl)acetonitrile has not been elucidated in the currently available scientific literature. General studies on related indole (B1671886) compounds, such as indole-3-acetonitrile (B3204565), suggest a variety of potential biological activities. However, direct evidence and detailed mechanistic studies for the 4-hydroxy substituted variant are not presently available. The precise pathways and cellular processes that may be modulated by this specific compound are yet to be determined.

Interaction with Specific Biological Targets

Comprehensive binding and modulation data for this compound across a range of biological targets is largely unavailable. While the indole scaffold is known to interact with various receptors and enzymes, specific affinity and activity data for this particular derivative are missing.

Serotonin (B10506) Receptor Binding and Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2)

There are no specific studies detailing the binding affinities or modulatory effects of this compound on serotonin receptors such as 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, or the dopamine (B1211576) D2 receptor. Research on other indole-containing molecules has shown a wide range of interactions with these receptors, but these findings cannot be directly extrapolated to this compound without experimental validation.

Enzyme Active Site Binding and Inhibitory Mechanisms (e.g., Cyclooxygenase, Serotonin Synthesizing Enzymes)

Specific data on the interaction of this compound with the active sites of enzymes like cyclooxygenase or serotonin-synthesizing enzymes is not present in the current body of scientific literature. The potential for this compound to act as an enzyme inhibitor remains an open area for investigation.

Tubulin Binding and Microtubule Dynamics Disruption

The effect of this compound on tubulin polymerization and microtubule dynamics has not been reported. While some indole derivatives have been identified as tubulin binding agents that can disrupt microtubule function, it is unknown if this compound shares this property.

Interactions with Nucleic Acids and Proteins (e.g., DNA replication, protein synthesis interference)

There is no available research on the interactions of this compound with nucleic acids or its potential to interfere with fundamental cellular processes such as DNA replication and protein synthesis.

Cellular and Systemic Responses Mediated by this compound

Due to the absence of mechanistic and target-specific data, the cellular and systemic responses that may be mediated by this compound are currently unknown. Understanding these responses would first require foundational studies to identify its molecular targets and mechanism of action.

Modulation of Cellular Processes

Indole derivatives have been shown to influence critical cellular functions such as microtubule dynamics and cell migration. While direct evidence for this compound is not yet available, related compounds have demonstrated significant activity in these areas.

Microtubule Fragmentation: Certain indole-modified compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents interfere with the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and subsequent cell death. nih.gov This suggests that the indole scaffold is a viable pharmacophore for developing agents that target microtubule dynamics.

Cell Migration Inhibition: Studies on indole-based benzenesulfonamides have shown their ability to suppress the migration of cancer cells. nih.gov This inhibition is often linked to the modulation of pH regulators within the tumor microenvironment, such as carbonic anhydrases, which play a key role in cell motility and invasion. nih.gov

| Indole Derivative Class | Cellular Process Affected | Mechanism of Action |

| Indole-modified latonduines | Microtubule Dynamics | Inhibition of tubulin polymerization nih.gov |

| Indole-based benzenesulfonamides | Cell Migration | Inhibition of carbonic anhydrase IX, altering tumor microenvironment pH nih.gov |

Regulation of Gene Expression and Metabolic Pathways

The parent compound, indole-3-acetonitrile (IAN), and other derivatives have been shown to modulate gene expression and interact with key metabolic pathways.

Recent research has explored the effects of IAN on neuroblastoma cells, suggesting a potential influence on the serotonin and dopamine pathways. nih.govmdpi.comnih.gov This interaction points towards a broader role of indoleacetonitriles in cellular metabolism and signaling. In a study on a specific cancer cell line, IAN was found to reduce cellular viability, and this effect was altered when combined with the amino acid precursors of serotonin and dopamine. nih.govmdpi.comnih.gov

Furthermore, marine-sourced bis-indole derivatives have been shown to alter the transcriptome of Pseudomonas aeruginosa, repressing or upregulating numerous genes, which contributes to the attenuation of the bacterium's biofilm and virulence. researchgate.netnih.gov

| Indole Derivative | Affected Pathway/Process | Observed Effect | Organism/Cell Line |

| Indole-3-acetonitrile (IAN) | Serotonin and Dopamine Pathways | Reduced cell viability, suggesting pathway interaction nih.govmdpi.comnih.gov | SH-SY5Y (Neuroblastoma) |

| Bis-indole derivatives | Gene Expression | Repression and upregulation of 307 genes researchgate.netnih.gov | Pseudomonas aeruginosa |

Inhibition of Virulence Factor Production in Pathogenic Microorganisms

A growing body of evidence indicates that indole and its derivatives can act as anti-virulence agents against a range of pathogenic microorganisms by interfering with their signaling systems.

Indole-3-acetonitrile, among other indole derivatives, has been shown to interfere with quorum sensing (QS) systems in bacteria such as Serratia marcescens. nih.govfrontiersin.org This interference leads to the suppression of virulence factors, including prodigiosin (B1679158) production, biofilm formation, and motility. nih.govfrontiersin.org Similarly, IAN has been found to repress biofilm formation and filamentation in the fungal pathogen Candida albicans. researchgate.net This effect is mediated through the regulation of the transcription factor NRG1, which is a key player in fungal virulence. researchgate.net

| Indole Derivative | Pathogen | Virulence Factors Inhibited | Mechanism |

| Indole-3-acetonitrile | Serratia marcescens | Prodigiosin, biofilm formation, swimming and swarming motility nih.govfrontiersin.org | Interference with Quorum Sensing |

| Indole-3-acetonitrile | Candida albicans | Biofilm formation, filamentation, adhesion to epithelial cells researchgate.net | Stimulation of NRG1 transcription |

| Various bis-indoles | Pseudomonas aeruginosa | Adhesion, various virulence factors researchgate.netnih.gov | Alteration of gene expression |

Overcoming Multidrug Resistance Mechanisms

A significant challenge in disease treatment is the development of multidrug resistance (MDR) in cancer cells and microorganisms. Certain indole derivatives have shown promise in overcoming these resistance mechanisms.

The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 1 (MRP1), and MRP2, are key players in MDR, actively effluxing therapeutic agents from cells. nih.gov Research has shown that some fused indole derivatives can reverse multidrug resistance in cancer cells. nih.govaacrjournals.org These compounds were found to inhibit the function of P-glycoprotein, thereby increasing the intracellular accumulation of antitumor drugs. nih.govaacrjournals.org Additionally, other synthetic indole derivatives have demonstrated effectiveness against multidrug-resistant Gram-positive bacteria by disrupting their respiratory metabolism. nih.gov

| Indole Derivative Class | Resistance Mechanism Targeted | Effect |

| Fused indoles | P-glycoprotein (P-gp) efflux pump nih.govaacrjournals.org | Inhibition of P-gp, increased intracellular drug accumulation |

| Synthetic indole SMJ-2 | Respiratory Metabolism | Inhibition of respiratory metabolism in multidrug-resistant Gram-positive bacteria nih.gov |

Influence on Estradiol (B170435) Metabolism via Cytochrome P450 Enzymes

Indole compounds derived from dietary sources, such as indole-3-carbinol (B1674136) (I3C), have been extensively studied for their impact on estrogen metabolism. I3C is a precursor to a range of metabolites, and its effects are often attributed to these breakdown products.

The metabolism of estradiol is primarily mediated by cytochrome P450 (CYP) enzymes. I3C has been shown to induce these enzymes, leading to a shift in estradiol metabolism towards the formation of 2-hydroxyestrone, a less estrogenic metabolite. nih.govoup.com This increased 2-hydroxylation is thought to reduce the levels of more potent estrogens, potentially lowering the risk of estrogen-dependent cancers. nih.govoup.com Given that this compound is also a metabolite of a dietary indole precursor, glucobrassicin, it may share some of these properties, although specific studies are needed to confirm this.

| Indole Compound | Cytochrome P450 Enzymes | Effect on Estradiol Metabolism |

| Indole-3-carbinol (I3C) | Induces CYP enzymes | Increases the 2-hydroxylation of estradiol nih.govoup.com |

Metabolomic Profiling and Identification as a Potential Biomarker

This compound is a known breakdown product of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli. nih.govresearchgate.netfrontiersin.org The consumption of these vegetables leads to the formation of various indole derivatives through the action of the myrosinase enzyme and gut microbiota. researchgate.netfrontiersin.org

Metabolomic studies involving the consumption of broccoli have successfully identified a range of glucosinolate metabolites in human urine and plasma. nih.gov These metabolites, including various indole derivatives, can serve as potential biomarkers for the intake of cruciferous vegetables. nih.gov The presence and concentration of compounds like this compound in biological fluids could, therefore, be indicative of dietary habits and the metabolic processing of dietary indoles. Further research in this area could establish a definitive link between the levels of this specific metabolite and dietary intake, potentially correlating with health outcomes. nih.gov

| Precursor Compound | Food Source | Metabolite | Potential Application |

| Glucobrassicin | Cruciferous vegetables (e.g., broccoli) | This compound | Biomarker of dietary intake nih.govresearchgate.netfrontiersin.org |

Structure Activity Relationship Sar and Rational Drug Design for 2 4 Hydroxy 1h Indol 3 Yl Acetonitrile Analogues

Influence of Indole (B1671886) Ring Substitution on Biological Activity

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast number of natural products and synthetic drugs. mdpi.comnih.gov Its biological activity is highly tunable through substitution on the indole ring. For analogues of 2-(4-hydroxy-1H-indol-3-yl)acetonitrile, the nature and position of substituents are critical determinants of their interaction with biological targets.

Research comparing hydroxylated indole isomers has revealed significant differences in their biological effects. For instance, in the context of 5-HT2A receptor agonists, which include psychedelic tryptamines, the 4-hydroxy and 5-hydroxy analogues (like psilocin) show markedly higher activity than the 6-hydroxy or 7-hydroxy isomers. nih.gov Molecular simulations suggest that the 4-OH and 5-OH groups can form critical hydrogen bonds with specific residues (like L229 and D155) in the receptor's binding pocket, which is essential for stabilizing the ligand-receptor complex and triggering a biological response. nih.gov

In a different biological context, a study on rat colonic contractility demonstrated that while various hydroxyindoles could stimulate muscle contraction, their potency varied significantly with the -OH position. nih.gov The rank order of potency was determined to be 5-hydroxyindole (B134679) > 4-hydroxyindole (B18505) ≥ 6-hydroxyindole (B149900) ≥ 7-hydroxyindole (B18039). nih.gov This highlights that even subtle shifts in the hydroxyl group's location can lead to substantial changes in biological function. The electrochemical behavior of 4-hydroxyindole and 5-hydroxyindole also differs, further indicating that the position of the hydroxyl group alters the fundamental chemical properties of the molecule. niscpr.res.in

Table 1: Comparative Activity of Hydroxyindole Isomers

| Compound | Biological Context | Relative Activity/Potency | Key Finding | Source |

| 4-Hydroxy-DMT | 5-HT2A Receptor Agonism | High | Significantly higher activity than 6-OH and 7-OH isomers. nih.gov | nih.gov |

| 5-Hydroxy-DMT (Bufotenine) | 5-HT2A Receptor Agonism | High | Similar high activity to 4-OH-DMT, forming stable interactions with the receptor. nih.gov | nih.gov |

| 4-Hydroxyindole | Rat Colonic Contractility | Moderate | Lower potency than 5-hydroxyindole. nih.gov | nih.gov |

| 5-Hydroxyindole | Rat Colonic Contractility | High | Showed the lowest EC₅₀ value (41 µM), indicating the highest potency. nih.gov | nih.gov |

| 6-Hydroxyindole | Rat Colonic Contractility | Lower | Significantly less potent than 5-hydroxyindole. nih.gov | nih.gov |

Role of the Acetonitrile (B52724) Moiety in Bioactivity

The acetonitrile group (-CH₂CN) at the C3 position of the indole ring is another key functional group. Indole-3-acetonitrile (B3204565) (IAN) itself is a naturally occurring molecule found in plants and bacteria, where it serves as a precursor to the plant hormone indole-3-acetic acid and functions as a defense molecule. mdpi.comresearchgate.net Recent studies have also identified IAN as a metabolite produced by human cancer cells, suggesting a potential role in cancer progression. mdpi.comresearchgate.net

The acetonitrile moiety contributes to the molecule's polarity and can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. Its presence and specific chemical nature are critical for certain biological activities. For example, IAN has been shown to reduce the cellular viability of SH-SY5Y neuroblastoma cells at high concentrations. mdpi.com Furthermore, its herbicidal (allopathic) properties have been demonstrated to be more potent than some commercial herbicides, highlighting the bioactivity conferred by this functional group. researchgate.net The indole acetonitrile motif is also found in various natural products with diverse biological activities. mdpi.com

Modifying the indole core with other substituents beyond the hydroxyl and acetonitrile groups provides a powerful strategy for fine-tuning biological activity. The electronic and steric properties of these substituents can influence everything from receptor binding to metabolic stability.

Methyl Groups: The addition of a methyl group, an electron-donating group (EDG), often increases hydrophobicity, which can enhance cell membrane permeability and alter interactions with biological targets. mdpi.com However, its effect is position-dependent. For example, in a series of pyrazino[1,2-a]indole (B3349936) analogs, a methyl group at the meta-position of an N2-benzyl group showed slightly more potent activity against a breast cancer cell line than one at the para-position. mdpi.com

Halogens: Halogen atoms (F, Cl, Br, I) are electron-withdrawing groups (EWGs) that are frequently used in drug design to modulate a compound's physicochemical properties. mdpi.com Halogenation can improve oral absorption and blood-brain barrier permeability. mdpi.com In some cases, increasing the atomic mass of the halogen substituent has been shown to improve biological activity. rsc.org The inclusion of a 5-bromo substituent on an indole core has been shown to be well-tolerated in certain synthetic reactions and provides a chemical handle for further functionalization via cross-coupling reactions. nih.gov

Aryl Groups: The introduction of additional aryl groups can lead to beneficial π–π stacking interactions within a receptor's binding site, significantly increasing binding affinity. SAR studies on a series of indole derivatives as HIV-1 fusion inhibitors revealed that the specific linkage and substitution patterns of multiple aromatic rings were crucial for activity. nih.govacs.org

Table 2: Influence of Various Substituents on Indole Core Activity

| Substituent Type | Example | Position | Biological Target/Context | Observed Effect on Activity | Source |

| Electron-Donating | Methyl | N2-benzyl (meta) | MDA-MB-468 Cancer Cells | More potent than para-substituted analog. mdpi.com | mdpi.com |

| Electron-Withdrawing | Halogens | General | PAK4 Inhibition | Smaller, more electronegative halogens led to decreased activity or inactivity. mdpi.com | mdpi.com |

| Electron-Withdrawing | 5-Bromo | Indole C5 | Synthetic Intermediate | Tolerated in Pd-catalyzed reactions, allowing for further diversification. nih.gov | nih.gov |

| Aryl Group | Benzyl | Indole N1 or C3 | HIV-1 gp41 | Potent inhibition; activity highly dependent on substitution pattern. nih.gov | nih.gov |

Pharmacophore Elucidation for this compound and Its Active Analogues

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. For this compound and its active analogues, a putative pharmacophore can be elucidated based on its structural components and SAR data.

The key features likely include:

A Hydrogen Bond Donor: The hydroxyl group at the C4 position is a critical hydrogen bond donor. researchgate.net

An Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, flat hydrophobic surface capable of engaging in van der Waals and π–π stacking interactions with aromatic amino acid residues in a target's binding pocket. researchgate.net

A Hydrogen Bond Donor: The indole N-H group can also act as a hydrogen bond donor.

A Polar/Acceptor Group: The nitrile group of the acetonitrile moiety can act as a hydrogen bond acceptor and participate in polar interactions.

A study on hydroxyindoles identified the hydroxyl group and the indole core as essential pharmacophoric elements for activity on rat colonic contractility. nih.gov The relative orientation of these groups is critical for proper alignment within the binding site.

Design and Synthesis of Focused Compound Libraries for SAR Studies

To systematically explore the SAR of this compound, focused compound libraries are designed and synthesized. nih.gov These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied. This approach allows researchers to efficiently map the chemical space around the lead compound and identify substitutions that improve activity. nih.gov

The design of such libraries for indole analogues often involves:

Scaffold Hopping or Modification: Keeping the core 4-hydroxyindole-3-acetonitrile scaffold and introducing a variety of substituents at different positions (e.g., C2, C5, C6, C7, and N1).

Varying the Hydroxyl Position: Synthesizing isomers with the hydroxyl group at the C5, C6, or C7 positions to confirm the importance of the C4-OH group.

Modifying the Acetonitrile Linker: Replacing the acetonitrile group with other functionalities like amides, esters, or different chain lengths to probe the importance of this moiety.

Synthetic strategies to build these libraries often employ modern organic chemistry techniques. For example, palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling are powerful tools for creating carbon-carbon bonds, allowing for the introduction of diverse aryl or alkyl groups onto the indole core. nih.govacs.org Other methods, such as palladium-catalyzed alkene difunctionalization, can rapidly build molecular complexity around the indole framework. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational tools in rational drug design. unar.ac.id They are used to predict and analyze how a ligand, such as an analogue of this compound, might bind to the three-dimensional structure of a protein target. researchgate.netthesciencein.org

These studies can:

Predict Binding Poses: Docking algorithms place the ligand into the active site of a receptor and score the different binding orientations (poses) to predict the most likely and stable interaction. nih.gov

Identify Key Interactions: The models can reveal specific hydrogen bonds, hydrophobic interactions, or salt bridges between the ligand and amino acid residues, providing a molecular basis for the observed biological activity. researchgate.net